
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide, also known as BBS, is a sulfonamide derivative that has been widely used in scientific research. BBS is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. It has been shown to have various biological activities, making it a valuable tool in many fields of research.
Mechanism of Action
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide works by binding to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition of carbonic anhydrase activity can have various physiological and biochemical effects, depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects:
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of fluid secretion and the reduction of intraocular pressure. N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been used in the treatment of glaucoma, a condition characterized by increased intraocular pressure.
Advantages and Limitations for Lab Experiments
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has several advantages as a laboratory tool. It is relatively easy to synthesize, and its inhibitory effects on carbonic anhydrase enzymes make it a valuable tool in studying these enzymes' physiological and biochemical effects. However, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide also has limitations. Its inhibitory effects on carbonic anhydrase enzymes are not specific, meaning that it can inhibit multiple carbonic anhydrase enzymes, making it difficult to isolate the effects of a specific enzyme.
Future Directions
There are several future directions for the use of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide in scientific research. One potential direction is the development of more specific inhibitors of carbonic anhydrase enzymes. Another potential direction is the use of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide in the treatment of other diseases, such as hypertension and epilepsy. Additionally, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide could be used in the development of new anti-cancer drugs that target carbonic anhydrase enzymes. Overall, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has the potential to be a valuable tool in many areas of scientific research and medicine.
Synthesis Methods
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide can be synthesized using a two-step reaction process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-butanol in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to yield N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide. The synthesis of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been used in a variety of scientific research applications due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in many physiological processes, including acid-base balance and fluid secretion. N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been shown to inhibit carbonic anhydrase II and IV, making it a valuable tool in studying the physiological and biochemical effects of these enzymes.
properties
CAS RN |
59724-38-8 |
|---|---|
Product Name |
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide |
Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.74 g/mol |
IUPAC Name |
N-butan-2-yl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
MQKHLMFKDTUBSK-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Other CAS RN |
59724-38-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
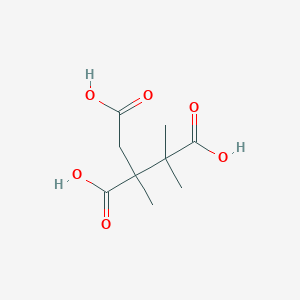


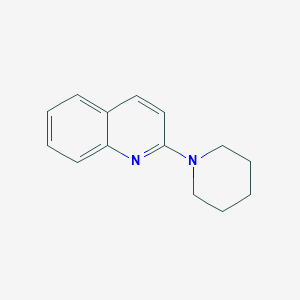

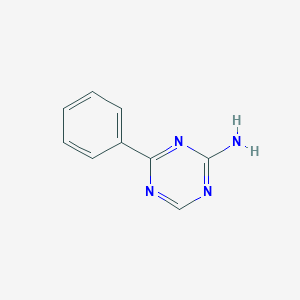
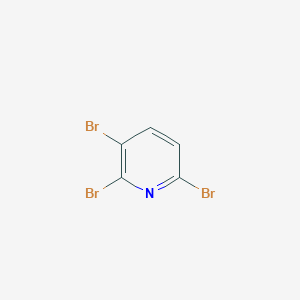
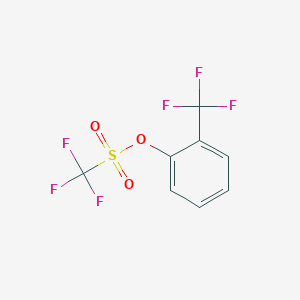
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
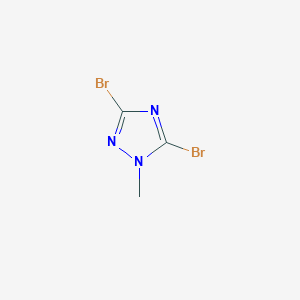
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)